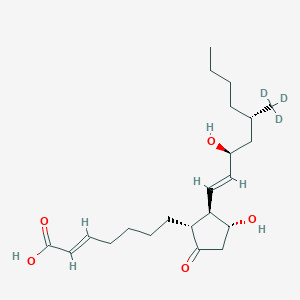

利马前列素-d3

描述

- It enhances blood flow and inhibits platelet aggregation.

- Limaprost is used for pain relief, exhibits antianginal effects, and is studied for its impact on ischaemic symptoms .

Limaprost-d3: (17α,20-dimethyl-δ2-PGE1-d3) is a deuterium-labeled derivative of (OP1206).

Limaprost: itself is an analogue of and serves as a potent and orally active vasodilator.

科学研究应用

- Limaprost-d3 finds applications in various scientific fields:

Medicine: Studied for its antianginal effects and potential use in managing ischaemic symptoms.

Biology: Investigated for its impact on platelet function and blood flow regulation.

Chemistry: Used as a stable isotope tracer for quantitation during drug development

Industry: Its potential role in pharmaceuticals and related research.

作用机制

Target of Action

Limaprost-d3, a deuterium labeled Limaprost, is an analogue of prostaglandin E1 . Its primary targets are the prostaglandin E2 receptors . These receptors play a crucial role in a variety of cellular functions, including vascular smooth muscle cell constriction or dilation, platelet aggregation or disaggregation, and pain signaling in spinal neurons .

Mode of Action

As an analogue of prostaglandin E1, Limaprost-d3 acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . This interaction results in vasodilation, which improves blood flow, and an antithrombotic effect, which inhibits platelet aggregation .

Biochemical Pathways

The activation of prostaglandin E2 receptors by Limaprost-d3 leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels then triggers a series of downstream effects, including the relaxation of smooth muscle cells. This biochemical pathway is crucial for the vasodilatory and antithrombotic effects of Limaprost-d3 .

Pharmacokinetics

Limaprost-d3 is rapidly absorbed and eliminated after oral administration . The time to reach maximum plasma concentration is approximately 22.50 minutes, and the elimination half-life is around 21.70 minutes . There is no accumulation observed after multiple dosing, indicating that the metabolized enzymes may be induced after multiple doses of Limaprost-d3 . These properties impact the bioavailability of Limaprost-d3, making it a potent and orally active vasodilator .

Result of Action

The action of Limaprost-d3 results in improved peripheral circulatory failure due to its vasodilator action and antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . These molecular and cellular effects contribute to the alleviation of various ischemic symptoms .

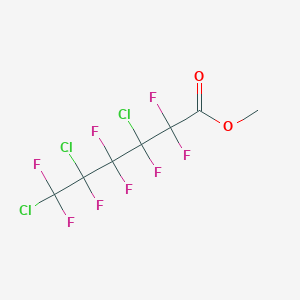

准备方法

- Unfortunately, specific synthetic routes and industrial production methods for Limaprost-d3 are not readily available in the literature.

- it is typically prepared by incorporating deuterium atoms into Limaprost during chemical synthesis.

化学反应分析

- Limaprost-d3 likely undergoes similar reactions to Limaprost due to their structural similarity.

- Common reactions include oxidation, reduction, and substitution.

- Reagents and conditions vary depending on the specific transformation.

- Major products formed from these reactions would involve modifications of the Limaprost core structure.

相似化合物的比较

- Unfortunately, information on similar compounds directly comparable to Limaprost-d3 is limited.

- Further research may reveal additional analogues or related molecules.

属性

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYRQPMEIEQFC-JVRYLNEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

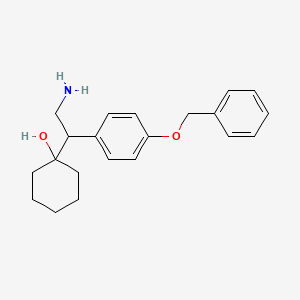

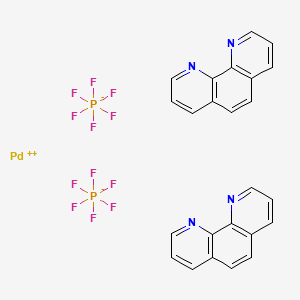

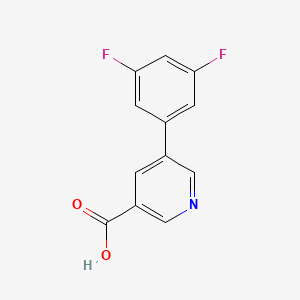

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

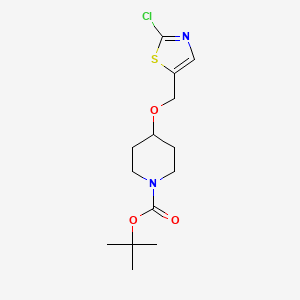

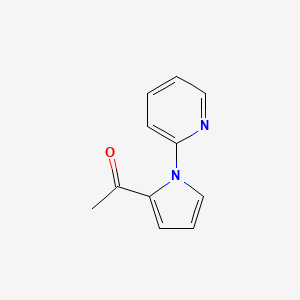

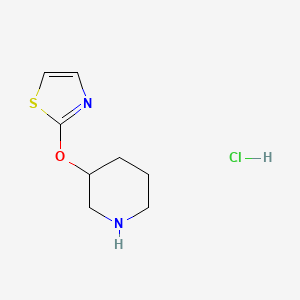

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1501296.png)